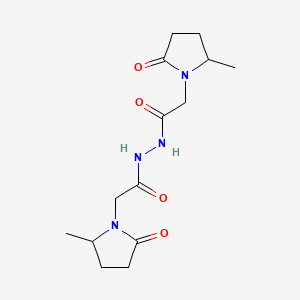

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide

Description

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is a bis-hydrazide derivative featuring two 5-oxopyrrolidine moieties linked via hydrazide groups. These compounds often exhibit biological activities such as antimicrobial, antioxidant, and enzyme inhibitory properties, as well as applications in polymer modification .

Properties

CAS No. |

70821-50-0 |

|---|---|

Molecular Formula |

C14H22N4O4 |

Molecular Weight |

310.35 g/mol |

IUPAC Name |

2-(2-methyl-5-oxopyrrolidin-1-yl)-N'-[2-(2-methyl-5-oxopyrrolidin-1-yl)acetyl]acetohydrazide |

InChI |

InChI=1S/C14H22N4O4/c1-9-3-5-13(21)17(9)7-11(19)15-16-12(20)8-18-10(2)4-6-14(18)22/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20) |

InChI Key |

BZPVVXCRPZQTAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)N1CC(=O)NNC(=O)CN2C(CCC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide typically involves the reaction of 2-methyl-5-oxopyrrolidine-1-acetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

- Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide : Contains two 5-oxopyrrolidine rings (lactam structure) connected by hydrazide (–CONH–NH–CO–) linkages. The methyl group at the 2-position may influence steric and electronic properties.

- N′-((5-nitrothiophen-2-yl)methylene)-5-oxopyrrolidine-3-carbohydrazide (Compound 21, ): Features a single 5-oxopyrrolidine ring with a hydrazone group (–NH–N=CH–) attached to a nitrothiophene moiety.

- Bis(2-cyanoaceto hydrazide) derivatives (): Replace the 5-oxopyrrolidine with cyano groups (–CN), increasing electrophilicity and reactivity toward heterocycle formation (e.g., azoles, azines). These compounds show broad-spectrum antimicrobial activity .

Key Structural Differences

Antimicrobial Activity

Data from highlight the superior activity of bis-cyanoaceto hydrazides compared to mono-hydrazides:

| Compound () | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| Bis-cyanoaceto hydrazide (3) | 1 | 2 | 1 |

| Compound 19a | 2 | 4 | 8 |

| Compound 24a | No activity | 16 | 32 |

In contrast, 5-oxopyrrolidine hydrazones (e.g., compound 21) show moderate activity (MIC: 32–64 µg/mL) , suggesting that electron-withdrawing groups (e.g., –NO₂ in nitrothiophene) enhance potency less effectively than cyano substituents.

Antioxidant Activity

Bis-heterocyclic hydrazides () exhibit strong radical-scavenging properties due to sulfone/sulfonamide linkages, with IC₅₀ values ranging from 10–50 µM .

Physicochemical Properties

- Thermal Stability : Hydrazide derivatives like those in improve polymer crystallization (e.g., poly-L-lactic acid) by acting as nucleating agents . The target compound’s bis-hydrazide structure may offer similar benefits.

- Solubility: 5-Oxopyrrolidine derivatives generally exhibit moderate water solubility due to polar lactam and hydrazide groups, whereas cyano-substituted analogs are less soluble .

Biological Activity

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Hydrazones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins.

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cu-complex of 2-acetylpyridine | HEPG2 | 3–5 | Induces ROS and apoptosis |

| N′-(5-nitrothiophen-2-yl)methylene | MDA-MB-231 | 0.73–2.38 | Inhibits cell migration and induces apoptosis |

| N′-(3,4-dichlorobenzylidene) | OCUM-2MD3 | 88 | Inhibits proliferation in gastric carcinoma |

The above table summarizes various hydrazone derivatives' anticancer activities, highlighting their IC50 values and mechanisms of action. Notably, compounds with structural similarities to this compound have shown promising results against several cancer types.

Antimicrobial Activity

In addition to anticancer effects, hydrazones are recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit moderate antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-substituted)-1-(diethylamino) | E. coli | 11–20 μM |

| Benzaldehyde hydrazone derivatives | S. aureus | 15 μg/mL |

| N′-(4-chlorobenzylidene)-hydrazones | C. albicans | 25 μg/mL |

These findings indicate that this compound may also possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Study on Anticancer Mechanisms

A study conducted by Yang et al. (2024) explored the synthesis of various hydrazone derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation in HEPG2 and HCT116 cells through ROS-mediated apoptosis . The study emphasized the importance of structural modifications in enhancing anticancer activity.

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial potential of hydrazone derivatives against a range of bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the hydrazone structure could lead to enhanced antimicrobial efficacy . This research supports the hypothesis that this compound may also demonstrate similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.